molecular formula C7H14N2 B2942721 3-Methyl-3,6-diazabicyclo[3.2.1]octane CAS No. 69667-09-0

3-Methyl-3,6-diazabicyclo[3.2.1]octane

Cat. No.: B2942721
CAS No.: 69667-09-0
M. Wt: 126.203
InChI Key: LUKBRIBWOWNLRW-UHFFFAOYSA-N
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Description

3-Methyl-3,6-diazabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C7H14N2.

Mechanism of Action

Mode of Action

It is known that the compound is part of the azabicyclo[321]octane family, which has been shown to have a wide array of interesting biological activities .

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-3,6-diazabicyclo[32More research is needed to elucidate the specific pathways this compound interacts with .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-3,6-diazabicyclo[32As such, its impact on bioavailability is currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3,6-diazabicyclo[3.2.1]octane can be synthesized through the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. This reaction typically yields the desired compound in moderate to high yields (51-73%) under controlled conditions . The reaction involves the use of methyl and tert-butyl acrylate, methyl crotonate, and methyl 2-phenyl acrylate as dipolarophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,6-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with various functional groups attached to the nitrogen atoms .

Scientific Research Applications

3-Methyl-3,6-diazabicyclo[3.2.1]octane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3,6-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-3,6-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-7(5-9)8-3-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBRIBWOWNLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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